(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is a complex organic compound that belongs to the class of amino acids. It features a unique structure characterized by a decenoic acid backbone modified with a fluorenylmethoxycarbonyl group. This compound is significant in the field of organic chemistry and biochemistry due to its potential applications in drug design and synthesis.
The compound can be synthesized through various organic reactions, often involving the coupling of decenoic acid derivatives with fluorenylmethoxycarbonyl protected amino acids. The specific synthesis route may vary depending on the desired stereochemical configuration and purity requirements.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid is classified as:
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity. Common solvents include dimethylformamide or dichloromethane, and reactions are typically carried out under inert atmospheres to avoid moisture and oxygen interference.
The molecular structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid can be represented as follows:
This structure includes:
Key molecular data include:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid can undergo various chemical transformations including:
These reactions typically require careful control of conditions such as pH, temperature, and reagent concentrations to ensure selectivity and yield.
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid mainly involves its interactions at the molecular level with biological targets. The compound may act as an inhibitor or modulator in biochemical pathways due to its structural similarity to natural amino acids.
While specific data on biological activity may be limited, studies on related compounds suggest potential roles in enzyme inhibition or modulation of signaling pathways.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid has several scientific applications:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid represents a structurally engineered Fmoc-protected ω-unsaturated amino acid. Its molecular architecture integrates three critical domains:
Table 1: Structural and Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₅H₂₉NO₄ |
Molecular Weight | 407.50 g/mol |
Chiral Center | (S)-α-Amino Configuration |
Reactive Site | Terminal Alkene (δ⁹,¹⁰) |
Protection Stability | Base-Labile (Piperidine/DMF Cleavage) |
Spectral Signature | Fmoc Chromophore (λ_max ≈ 301 nm) |
The terminal alkene moiety provides a strategic handle for bioorthogonal reactions, distinguishing it from shorter-chain analogs like Fmoc-L-vinylglycine (C₁₉H₁₇NO₄, MW 323.34 g/mol) [1]. Computational analyses of related structures indicate LogP values >3, suggesting significant hydrophobicity suitable for membrane-interacting peptides [1].
The evolution of Fmoc-protected non-canonical amino acids traces key milestones:
Table 2: Evolution of Fmoc-Protected Unsaturated Amino Acids
Era | Representative Compounds | Synthetic Limitations |
---|---|---|
1980s | Fmoc-AllylGly-OH | Low alkene reactivity |
1990s | Fmoc-HomoAllylGly-OH | Isomerization during coupling |
2000s | Fmoc-Octenoyl-Lys-OH | Purification challenges |
2010s-Present | Fmoc-(S)-2-amino-dec-9-enoic acid | Controlled stereoselectivity at C10 |
This compound bridges peptide synthesis and functional biomaterials through three key applications:
The orthogonality between the Fmoc group and alkene functionality permits sequential modification: Fmoc deprotection enables peptide elongation while preserving the alkene for late-stage bioconjugation—a critical advantage over cysteine-based strategies. Current research exploits this for antibody-drug conjugates (ADCs) where the C10 linker enables controlled drug loading without disrupting antigen binding [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: